N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride
Description
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W7) is a cell-permeable, competitive calmodulin (CaM) antagonist that binds to calcium-loaded calmodulin (Ca²⁺-CaM), inhibiting its interaction with downstream targets . It is widely used to study calcium signaling pathways, including nitric oxide synthase (NOS) regulation , cytokine secretion in monocytes , and viral infection mechanisms (e.g., dengue virus) . Structurally, W7 features a 6-aminohexyl chain attached to a naphthalene-2-sulfonamide backbone with a chlorine substituent at the C-5 position of the naphthalene ring . This chlorine group enhances its binding affinity to CaM compared to non-chlorinated analogs .
Properties
IUPAC Name |
N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIMXHUUJSFGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(6-Aminohexyl)-2-Naphthalenesulfonamide Hydrochloride, also known as W-5 Isomer Hydrochloride, primarily targets calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells. It is involved in many calcium-mediated cellular signal transduction pathways and plays a crucial role in numerous cellular processes.
Mode of Action
W-5 Isomer Hydrochloride is a calmodulin antagonist . It binds directly to the calmodulin enzyme, thereby inhibiting its action. This interaction disrupts the normal functioning of calmodulin, affecting the calcium-mediated cellular processes that it regulates.
Biochemical Pathways
The inhibition of calmodulin by W-5 Isomer Hydrochloride affects various biochemical pathways. For instance, in the seedlings of Panax ginseng, it has been found to influence the abscisic acid-induced antioxidant defense pathway. The compound’s action on calmodulin disrupts the normal signal transduction in this pathway, affecting the plant’s antioxidant defense.
Result of Action
The inhibition of calmodulin by W-5 Isomer Hydrochloride can lead to various molecular and cellular effects. For example, in the seedlings of Panax ginseng, it was found to suppress the up-regulation of antioxidant and calmodulin genes. This suggests that the compound’s action can influence gene expression and cellular responses.
Biochemical Analysis
Biochemical Properties
N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride has been identified as a calmodulin antagonist. It interacts with calmodulin, a protein that plays a key role in calcium signaling within cells. The nature of this interaction involves the inhibition of calmodulin-activated phosphodiesterase.
Cellular Effects
In cellular processes, this compound has been observed to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60. It also augments the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate.
Biological Activity
N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a calmodulin inhibitor. Calmodulin plays a crucial role in various cellular processes by regulating calcium-dependent enzymes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₆H₂₂N₂O₂S·Cl
- Molecular Weight: 342.88 g/mol
- Solubility: Soluble in water, DMSO (20 mg/ml), and hot methanol or ethanol .
This compound primarily acts as a calmodulin inhibitor . By binding to calmodulin, it disrupts the calcium-calmodulin complex, inhibiting various calcium-dependent processes within cells. This inhibition can affect several physiological responses, including muscle contraction, neurotransmitter release, and cell proliferation .
1. Cardioprotective Effects
Recent studies have demonstrated the cardioprotective properties of naphthalene derivatives, including this compound. In isolated rat heart models subjected to ischemia-reperfusion injury, this compound has shown significant protective effects by:
- Reducing intracellular calcium levels.
- Increasing left ventricular pressure (LVP) in a dose-dependent manner.
- Enhancing coronary resistance compared to controls .
Table 1: Effects on Isolated Rat Heart
| Parameter | Control | N-(6-aminohexyl)naphthalene-2-sulfonamide (0.001 nM) |
|---|---|---|
| Left Ventricular Pressure (LVP) | Baseline | Increased significantly (p < 0.05) |
| Coronary Resistance | Baseline | Higher than control (p < 0.05) |
| Intracellular Calcium Levels | Baseline | Significantly reduced (p < 0.05) |
Case Studies
In a notable case study involving the administration of this compound in rat models:
- The compound was administered prior to ischemic events.
- Significant reductions in myocardial infarction size were observed.
- Enhanced recovery of cardiac function post-reperfusion was noted.
These findings highlight the therapeutic potential of this compound in preventing ischemic heart damage and improving recovery outcomes after cardiac events .
Scientific Research Applications
Biochemical Applications
W-7 is primarily utilized for its ability to inhibit calmodulin, a calcium-binding messenger protein implicated in numerous cellular processes. Its applications in biochemistry include:
- Calcium Signaling Studies : W-7 is used to dissect the role of calmodulin in calcium signaling pathways. By inhibiting calmodulin, researchers can observe the resultant effects on cellular responses to calcium fluctuations.
- Protein Kinase Inhibition : The compound has been shown to inhibit calcium-dependent protein kinases sensitive to phospholipids, making it valuable for studying signal transduction pathways influenced by calcium levels .
Case Study: Effects on Coated Pit Staining
In a study examining the effects of W-7 on coated pit staining in cells, it was found that the compound significantly altered the dynamics of endocytosis, providing insights into the role of calmodulin in membrane trafficking .
Pharmacological Applications
W-7's pharmacological potential is being explored for therapeutic interventions in conditions associated with dysregulated calcium signaling:
- Cancer Research : Given its ability to modulate calmodulin activity, W-7 is being investigated for its effects on cancer cell proliferation and differentiation. Studies suggest that inhibiting calmodulin can lead to reduced tumor growth in specific cancer types .
- Neurodegenerative Disorders : The compound's influence on calcium signaling pathways positions it as a candidate for research into neurodegenerative diseases, where calcium dysregulation is often a hallmark .
Cell Biology Applications
In cell biology, W-7 is employed to elucidate the mechanisms by which calmodulin influences cellular functions:
- Cell Proliferation and Differentiation : Research indicates that W-7 can inhibit cell proliferation by blocking calmodulin-mediated pathways. This has implications for understanding how cells regulate growth and differentiation under various physiological conditions .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Biochemistry | Calcium signaling studies | Altered cellular responses observed |
| Pharmacology | Cancer treatment research | Reduced tumor growth in vitro |
| Cell Biology | Proliferation and differentiation studies | Inhibition of cell growth noted |
Comparison with Similar Compounds
Structural and Functional Differences Among Naphthalene Sulfonamide Derivatives
The naphthalene sulfonamide family includes several derivatives with variations in substituents and alkyl chain lengths, which critically influence their biological activity:
Table 1: Structural and Functional Comparison of Key Naphthalene Sulfonamides
Key Insights :
- Chlorine Substitution : The C-5 chlorine in W7 significantly enhances CaM binding compared to W5, making W7 ~2–3 times more potent in inhibiting CaM-dependent processes .
- Alkyl Chain Length: W13’s shorter 4-aminobutyl chain reduces its efficacy compared to W7, suggesting that longer chains improve interaction with CaM’s hydrophobic pockets .
Comparison with Non-Naphthalene Sulfonamide Calmodulin Antagonists
Trifluoperazine (TFP)
- Structure: Phenothiazine derivative lacking the sulfonamide group .
- Activity : Broad-spectrum CaM antagonist but with higher cytotoxicity compared to W7 .
- Applications : Used in muscle cell fusion studies due to its ability to disrupt Ca²⁺-CaM interactions .
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride
Preparation Methods
Solvent and Temperature Effects
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Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates in sulfonamide couplings, as demonstrated in analogous syntheses. However, DCM or tetrahydrofuran (THF) is preferred for sulfonyl chloride reactions to minimize side reactions.
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Temperature Control : Reactions involving sulfonyl chlorides require low temperatures (0–5°C) to prevent decomposition, while hydrolysis steps may necessitate reflux conditions (100–110°C).
Catalysts and Equivalents
Triethylamine or pyridine is critical for absorbing HCl, improving yields by shifting the equilibrium toward product formation. Using a 20% molar excess of 6-aminohexylamine ensures complete consumption of the sulfonyl chloride.
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding needle-like crystals with >95% purity. Alternative solvents like methanol or acetone are less effective due to higher solubility of the product.
Spectroscopic Analysis
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IR Spectroscopy : Key peaks include S=O stretching at 1360–1370 cm⁻¹, N–H bending at 1550 cm⁻¹, and aromatic C=C vibrations at 1600 cm⁻¹.
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¹H NMR : Aromatic protons of the naphthalene ring appear as multiplets at δ 7.3–8.2 ppm, while the aminohexyl chain shows signals at δ 1.3–1.6 ppm (m, CH₂) and δ 2.7–3.1 ppm (t, NH₂).
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 340.9 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₁ClN₂O₂S.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 40–60 | >95 | Simplicity, fewer steps | Moisture-sensitive reagents |
| Bromination-Activation | 30–50 | 85–90 | Applicable to halogenated derivatives | Lengthy, requires toxic reagents |
| Amidoalkylation | 20–40 | 70–80 | Versatile for functionalized derivatives | Complex optimization, lower yields |
Q & A
Q. What are the recommended synthetic routes for N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, general sulfonamide synthesis principles apply. A plausible route involves:
- Sulfonation : Reacting naphthalene-2-sulfonyl chloride with 6-aminohexylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfonamide bond .
- Purification : Crude product extraction using ethyl acetate, followed by drying over anhydrous Na₂SO₄ and solvent removal under reduced pressure .
- Hydrochloride salt formation : Treating the free base with HCl in a suitable solvent. Note: Purity (>98% via HPLC) and hygroscopicity necessitate rigorous drying and storage under inert gas .
Q. How is the compound characterized to confirm structural integrity and purity?
Key characterization methods include:
Q. What are the primary biological applications of this compound in research?
As a calmodulin antagonist, it inhibits Ca²⁺-calmodulin-dependent enzymes:
- Phosphodiesterase (PDE) inhibition : IC₅₀ = 240 μM .
- Myosin light chain kinase (MLCK) inhibition : IC₅₀ = 230 μM . It is used to study calcium signaling in cellular processes like proliferation (IC₅₀ = 6.4–8.6 μM in HR/KF cells) and neurotransmitter release modulation .
Advanced Research Questions
Q. How do experimental conditions influence contradictory results in calmodulin inhibition studies?
Discrepancies in transmitter release modulation (enhanced, reduced, or neutral effects) arise from:
- Calcium concentration : Ca²⁺ levels impact calmodulin-antagonist binding affinity. Studies should standardize extracellular/intracellular Ca²⁺ using chelators (e.g., EGTA) .
- Cell type variability : Differential expression of calmodulin isoforms or off-target effects (e.g., PDE inhibition) may alter outcomes. Include controls like KN-92 (inactive CaMKII analog) .
- Solubility limitations : The compound’s hygroscopic nature requires reconstitution in anhydrous DMSO followed by dilution in buffered solutions .
Q. What methodological considerations are critical for dose-response assays in cell proliferation studies?
- IC₅₀ determination : Use a gradient (e.g., 1–100 μM) with 48–72 hr exposure. Account for cell line variability (e.g., HR vs. KF cells) .
- Viability controls : Include MTT or ATP assays to distinguish cytostatic vs. cytotoxic effects.
- Buffer compatibility : Ensure solubility in physiological buffers (pH 7.4); precipitation issues may require surfactants (e.g., 0.1% Tween-80) .
Q. How does the chlorine substituent in analogs (e.g., W-7 hydrochloride) alter biological activity?
- Enhanced potency : W-7 (5-chloro derivative) shows lower IC₅₀ values (PDE IC₅₀ = 28 μM; MLCK IC₅₀ = 51 μM) due to increased hydrophobic interactions with calmodulin .
- Structural comparisons : Molecular docking studies suggest the chloro group stabilizes binding in the hydrophobic cleft of calmodulin .
- Experimental design : When comparing analogs, standardize assay conditions (e.g., Ca²⁺ concentration, incubation time) to isolate substituent effects .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
